molecular formula Cl2H6N2Pt B1684305 Azanide; dichloroplatinum(2+) CAS No. 15663-27-1

Azanide; dichloroplatinum(2+)

Cat. No.: B1684305
CAS No.: 15663-27-1
M. Wt: 300.05 g/mol
InChI Key: LXZZYRPGZAFOLE-UHFFFAOYSA-L
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Description

Synthesis Analysis

Syntheses of cisplatin start from potassium tetrachloroplatinate. Several procedures are available. One obstacle is the facile formation of Magnus’s green salt (MGS), which has the same empirical formula as cisplatin. The traditional way to avoid MGS involves the conversion of K2PtCl4 to K2PtI4 .


Molecular Structure Analysis

Cisplatin is a tiny molecule, composed of a platinum ion surrounded by four ligands arranged in a square. If you choose two amines and two chlorides as ligands, there are two ways to arrange them around the platinum ion .


Chemical Reactions Analysis

Cisplatin inhibits DNA synthesis by the formation of DNA cross-links; denatures the double helix; covalently binds to DNA bases and disrupts DNA function .


Physical and Chemical Properties Analysis

The physical and chemical stability of cisplatin is summarised in Table 1. Both 0.1 mg/ml. and 0.4 mg/ml. infusions, with or without the added electrolyte supplements, were chemically stable over 28 days at 250C, with the cisplatin concentration remaining within acceptance limits of 95—105% of the initial concentration .

Scientific Research Applications

Mitochondrial Involvement in Cisplatin Resistance

Cisplatin remains a vital anticancer drug despite resistance issues. Recent research emphasizes the critical role of mitochondria in cancer progression and in developing cisplatin resistance. Studies highlight mitochondrial DNA alterations' role in resistance, related to redox balance changes and cellular metabolism rewiring. Understanding mitochondrial dynamics can provide insights into overcoming cisplatin resistance, making it a promising pharmacological target (Cocetta, Ragazzi, & Montopoli, 2019).

Cisplatin as a Metal-Based Anticancer Drug

Cisplatin, a diamminedichloridoplatinum(II) compound, is extensively used for various solid cancers. Its anticancer activity involves DNA interaction and subsequent apoptosis induction. However, resistance and side effects limit its effectiveness. Combination therapies have shown promise in enhancing efficacy and reducing resistance (Ghosh, 2019).

Molecular Targets of Cisplatin-Induced Ototoxicity

Cisplatin is known for its ototoxicity, with hearing loss primarily due to oxidative stress. Recent studies suggest inflammation as a trigger for ear cell death. Understanding the molecular targets of cisplatin and its pathways can lead to strategies to prevent this adverse effect (Gentilin et al., 2019).

MicroRNA in Cisplatin Resistance or Sensitivity

MicroRNAs play a crucial role in cisplatin resistance or sensitivity, regulating apoptosis, autophagy, and various cancer-related pathways. Modulating relevant microRNAs can potentially re-sensitize cancer cells to cisplatin, particularly in various cancer types (Wang et al., 2020).

The Pentose Phosphate Pathway in Cisplatin Resistance

The pentose phosphate pathway (PPP) is significant in metabolic reprogramming associated with cisplatin resistance. Overexpression of enzymes in the PPP can increase cisplatin resistance, while targeting PPP can be a strategy to overcome this resistance, highlighting the need for further studies in this area (Giacomini et al., 2020).

Tumour Metabolism's Role in Cisplatin Resistance

Tumor metabolism, particularly changes in glucose, amino acid, and lipid pathways, plays a significant role in cisplatin resistance. Understanding these metabolic alterations can provide insights into improving cisplatin's efficacy in cancer treatment (Wang et al., 2021).

Nucleotide Excision Repair in Cisplatin Resistance

Nucleotide excision repair (NER) is a major mechanism of cisplatin resistance in tumor cells. Understanding how NER proteins recognize and remove cisplatin-induced DNA damage can inform strategies to enhance cisplatin's efficacy in cancer treatment (Duan et al., 2020).

Unexpected Therapeutic Effects of Cisplatin

Cisplatin's effectiveness extends beyond its known DNA damage mechanism. It influences cellular pH and mechanical properties, affects cancer cell metabolism, and impacts the tumor microenvironment. Understanding these alternative effects can elucidate cisplatin's unexpected therapeutic efficacy (Raudenská et al., 2019).

Natural Products in Cisplatin-Induced Nephrotoxicity

Natural products have shown potential in mitigating cisplatin-induced nephrotoxicity, which is a major limitation in its clinical use. These products possess antioxidant, anti-inflammatory, and anti-apoptotic properties that regulate pathways associated with kidney damage (Fang et al., 2021).

Cisplatin Combination with Natural Products in Cancer Chemotherapy

Combining cisplatin with natural products enhances its therapeutic activity while attenuating chemotherapy-induced toxicity. Natural products trigger apoptosis and modulate gene transcription factors, contributing to cisplatin chemosensitivity (Dasari et al., 2022).

Mechanism of Action

Target of Action

Cisplatin, a platinum-based chemotherapy agent, primarily targets DNA within the cell . It forms covalent bonds with the purine bases of DNA, leading to the formation of intra- and inter-strand DNA adducts .

Mode of Action

Cisplatin interacts with DNA to form cisplatin-DNA adducts, which cause DNA damage and inhibit DNA synthesis . This interaction leads to cell cycle arrest and triggers apoptosis . The cisplatin-modified DNA is poorly repaired due to a shielding effect caused by proteins attracted to the modified DNA .

Biochemical Pathways

Cisplatin affects several biochemical pathways. It activates three major pathways of apoptosis: the extrinsic pathway mediated by death receptors, the intrinsic pathway centered on mitochondria, and the endoplasmic reticulum (ER)-stress pathway . The drug induces its cytotoxic properties through binding to nuclear DNA and subsequent interference with normal transcription and/or DNA replication mechanisms .

Pharmacokinetics

The pharmacokinetics of cisplatin are complex . It is absorbed into the cancer cell and interacts with cellular macromolecules . The pharmacokinetics of cisplatin can be influenced by patient characteristics .

Result of Action

The primary result of cisplatin’s action is the induction of cell death through apoptosis . The drug’s interaction with DNA leads to DNA damage, cell cycle arrest, and ultimately, apoptosis . Cisplatin also induces both intrinsic and extrinsic pathways of apoptosis, resulting in the production of reactive oxygen species, activation of various signal transduction pathways, upregulation of pro-apoptotic genes/proteins, and down-regulation of proto-oncogenes and anti-apoptotic genes/proteins .

Action Environment

The action of cisplatin can be influenced by the cellular environment. For instance, the drug’s diffusion can be dependent on membrane composition . Additionally, the drug’s effectiveness can be hindered by the development of resistance, leading to cancer relapse . Various mechanisms contribute to cisplatin resistance, including diminished intracellular cisplatin accumulation, intracellular detoxification, DNA repair, autophagy responses, heat shock proteins, tumor microenvironment, cancer stem cells, epigenetic regulation, ferroptosis resistance, and metabolic reprogramming .

Safety and Hazards

Cisplatin can affect your nervous system, increase your risk of bleeding or infection, or harm your kidneys. Call your doctor if you have a fever, mouth sores, cough, sore throat, unusual bleeding or bruising, hearing problems, numbness or tingling in your hands or feet, little or no urinating, swelling or rapid weight gain, or shortness of breath .

Future Directions

The future of EGFR-directed therapies will likely develop from exploring combination therapies, especially with immunotherapy. Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of HNSCC .

Biochemical Analysis

Biochemical Properties

Cisplatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The copper transporter 1 is particularly important for cisplatin uptake in tumor cells . Cisplatin also interacts with the organic cation transporter 2, which may play a major role in the development of undesired cisplatin side effects .

Cellular Effects

Cisplatin has profound effects on various types of cells and cellular processes. It influences cell function by interfering with transcription and/or DNA replication mechanisms . It also induces cytotoxicity, depending on cell type and concentration . Cisplatin damages tumors via induction of apoptosis, mediated by the activation of various signal transduction pathways .

Molecular Mechanism

Cisplatin exerts its effects at the molecular level through a series of steps: cellular uptake, activation by aquation, DNA binding, and the processing of DNA lesions . These steps may alter both DNA transcription and RNA replication, leading to cancer cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cisplatin change over time. For instance, cisplatin induces multiple episodes of acute kidney injury (AKI), leading to chronic kidney disease (CKD) after the 4th weekly dose . This suggests that cisplatin has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of cisplatin vary with different dosages in animal models. Higher doses of cisplatin result in higher cisplatin tissue retention . Importantly, cisplatin protocol, hydration, and supportive care all together affect not only the maximum tolerated dose or lethal dose but also the therapeutic dose of cisplatin and its side effects .

Metabolic Pathways

Cisplatin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Metabolic pathways show strong connections between cisplatin resistance and metabolic reprogramming including glycolysis, glutamine metabolism, and fatty acid metabolism .

Transport and Distribution

Cisplatin is transported and distributed within cells and tissues. It interacts with transporters such as ATP7A and ATP7B, which mediate its efflux from the cell or its distribution to specific sub-cellular compartments .

Subcellular Localization

Cisplatin is extensively sequestered into vesicular structures of the lysosomal, Golgi, and secretory compartments . The detection of cisplatin in the vesicles of the secretory pathway is consistent with a major role for this pathway in the efflux of cisplatin from the cell .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of cisplatin involves the reaction of cis-diammine dichloroplatinum(II) with silver nitrate and ammonium chloride to form cis-diammineplatinum(II) chloride, which is then reacted with sodium chloride to form cisplatin.", "Starting Materials": [ "Platinum(II) chloride", "Ammonia", "Hydrochloric acid", "Silver nitrate", "Sodium chloride" ], "Reaction": [ "Step 1: React platinum(II) chloride with ammonia to form cis-diammine dichloroplatinum(II).", "Step 2: React cis-diammine dichloroplatinum(II) with silver nitrate and ammonium chloride to form cis-diammineplatinum(II) chloride.", "Step 3: React cis-diammineplatinum(II) chloride with sodium chloride to form cisplatin." ] }

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.

CAS No.

15663-27-1

Molecular Formula

Cl2H6N2Pt

Molecular Weight

300.05 g/mol

IUPAC Name

azane;dichloroplatinum

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

InChI Key

LXZZYRPGZAFOLE-UHFFFAOYSA-L

SMILES

[NH2-].[NH2-].Cl[Pt+2]Cl

Canonical SMILES

N.N.Cl[Pt]Cl

Appearance

Yellow solid powder

melting_point

270 dec °C

14283-03-5

physical_description

Yellow crystalline solid;  [MSDSonline]

Pictograms

Corrosive; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

H2O 1 (mg/mL)
DMSO 10 (mg/mL)
10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)
Dimethylformamide (pure anhydrous) 24 (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CACP;  cisDDP;  cisdiamminedichloro platinum (II);  cisdiamminedichloroplatinum;  Cisdichloroammine Platinum (II);  Cismaplat;  Cisplatina;  cisplatinous diamine dichloride;  cisplatinum;  cisplatinum II;  cisplatinum II diamine dichloride;  CPDD;  Cysplatyna;  DDP;  PDD;  Peyrones Chloride;  Peyrones Salt;  Platinoxan;  platinum diamminodichloride;  US brand names: Platinol;  PlatinolAQ;  Foreign brand names: Abiplatin;  Blastolem;  Briplatin;  Cisplatyl;  Citoplatino;  Citosin;  Lederplatin;  Metaplatin;  Neoplatin;  Placis;  Platamine;  Platiblastin;  PlatiblastinS;  Platinex;  Platinol AQ;  PlatinolAQ VHA Plus;  Platiran;  Platistin;  Platosin;  Abbreviations: CDDP;  DDP.

Origin of Product

United States

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